3-Azido-2-methylaniline
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Overview
Description
3-Azido-2-methylaniline is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylaniline typically involves the introduction of the azido group to a pre-existing aromatic amine. One common method is the diazotization of 2-methylaniline followed by azidation. The process involves:
Diazotization: 2-Methylaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and safety. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often resulting in the formation of primary amines.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition reactions.
Major Products:
Primary Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
3-Azido-2-methylaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-2-methylaniline is primarily related to its ability to undergo nucleophilic substitution and cycloaddition reactions. The azido group acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it can be used to label proteins or nucleic acids, facilitating the study of molecular interactions and pathways .
Comparison with Similar Compounds
3-Azidoaniline: Similar structure but lacks the methyl group, resulting in different reactivity and applications.
2-Azido-3-methylaniline: Positional isomer with the azido and methyl groups swapped, leading to variations in chemical behavior.
4-Azido-2-methylaniline: Another positional isomer with distinct reactivity patterns.
Uniqueness: 3-Azido-2-methylaniline is unique due to the specific positioning of the azido and methyl groups, which influences its reactivity and suitability for certain applications. The presence of the methyl group can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-azido-2-methylaniline |
InChI |
InChI=1S/C7H8N4/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,8H2,1H3 |
InChI Key |
ZXXZXABGXHDWST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=[N+]=[N-])N |
Origin of Product |
United States |
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